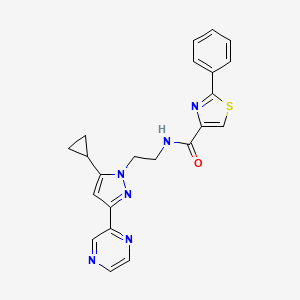
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20N6OS and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C21H20N6O
- Molecular Weight : 400.446 g/mol
This compound features a thiazole moiety linked to a pyrazole derivative, which is further substituted with a cyclopropyl group and a pyrazinyl unit. The unique structural arrangement suggests potential for diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole and pyrazole rings followed by the introduction of substituents. The synthetic pathway may vary based on desired modifications to enhance biological properties.
Anticancer Properties
Research has indicated that derivatives of thiazole and pyrazole exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HepG2 (Liver Cancer) | 12.3 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. In vitro studies reveal that it exhibits moderate to excellent antibacterial and antifungal activities against various pathogens:
| Pathogen | EC50 (µg/mL) | Activity Type |
|---|---|---|
| Ralstonia solanacearum | 2.23 | Antibacterial |
| Sclerotinia sclerotiorum | 0.51 | Antifungal |
These results position the compound as a potential candidate for developing new antimicrobial agents .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Binding : It can exhibit binding affinity to various receptors, which may modulate signaling pathways related to cell proliferation and apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Study on Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability, indicating its potential as an anticancer agent .
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial properties against plant pathogens, revealing that the compound outperformed several commercial agents in inhibiting bacterial growth .
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6OS/c29-21(19-14-30-22(26-19)16-4-2-1-3-5-16)25-10-11-28-20(15-6-7-15)12-17(27-28)18-13-23-8-9-24-18/h1-5,8-9,12-15H,6-7,10-11H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLUEVZFXFCIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














